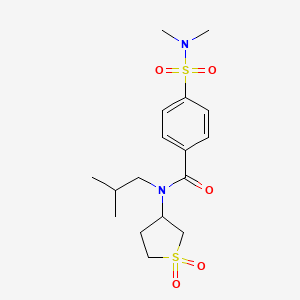

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide

描述

The compound 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide (hereafter referred to as the "target compound") is a benzamide derivative featuring a dimethylsulfamoyl group at the para position of the benzene ring. Its structure includes a tetrahydrothiophen-3-yl moiety (1,1-dioxidized) and an isobutyl group as substituents on the amide nitrogen.

属性

IUPAC Name |

4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5S2/c1-13(2)11-19(15-9-10-25(21,22)12-15)17(20)14-5-7-16(8-6-14)26(23,24)18(3)4/h5-8,13,15H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEHVPPCUITHAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, focusing on antitumor and antimicrobial activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure

The molecular formula of the compound is , and its structural features suggest it may interact with biological systems through various mechanisms. The presence of a sulfamoyl group and a tetrahydrothiophene moiety indicates potential for diverse biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide exhibit promising antitumor activity . In vitro assays have been conducted on several cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358).

Key Findings:

- IC50 Values: The compound demonstrated varying effectiveness across different cell lines:

- A549:

- HCC827:

- NCI-H358:

These values indicate significant cytotoxicity against these cancer cell lines, suggesting that the compound may inhibit cell proliferation effectively.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown antimicrobial activity against various pathogens. Studies have tested its efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

Activity Data:

- The compound exhibited notable inhibition zones in agar diffusion tests, although specific quantitative data (e.g., MIC values) were not provided in the available literature.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary insights suggest:

- DNA Interaction: Similar compounds have been shown to bind within the minor groove of DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition: The sulfamoyl group may interact with enzymes involved in cell proliferation or survival pathways.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Lung Cancer Models: In a study using 2D and 3D culture systems, the compound showed higher effectiveness in 2D assays compared to 3D models, indicating a need for further optimization in drug delivery systems.

- Combination Therapies: Research is ongoing into the use of this compound in combination with established chemotherapeutics to enhance efficacy while minimizing toxicity.

相似化合物的比较

Sulfamoyl-Containing Benzamides

Compound 50 (N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide)

- Structural Differences : Replaces the tetrahydrothiophen and isobutyl groups with a 4-bromophenylthiazole ring.

- Activity : Demonstrated potent NF-κB signal prolongation in a high-throughput screen (HTS), enhancing adjuvant activity when combined with toll-like receptor (TLR) agonists .

- Key Insight : The thiazole ring may improve cellular permeability compared to the target compound’s tetrahydrothiophen moiety, though this remains speculative without direct data.

(E)-N-(6-(N,N-Dimethylsulfamoyl)benzothiazole-2-yl)-3-(3,4,5-Trimethoxyphenyl) Acrylamide

- Structural Differences : Incorporates a benzothiazole core linked to a trimethoxyphenyl acrylamide.

- Activity : Part of a patent for therapeutic agents, though specific indications are undisclosed. The benzothiazole group may confer enhanced binding to kinase targets due to planar aromaticity .

Comparison Table 1: Sulfamoyl-Containing Benzamides

Sulfonamide Derivatives

4-Methyl-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Structural Differences : Substitutes the sulfamoyl group with a sulfonamide linkage and adds a methyl-oxazole ring.

- Activity : Synthesized for antimicrobial screening, highlighting the role of sulfonamide groups in targeting bacterial enzymes (e.g., carbonic anhydrase) .

- Key Insight : The target compound’s dimethylsulfamoyl group may reduce metabolic instability compared to sulfonamides, though this requires validation.

Tetrahydrothiophen-Containing Analogs

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide

- Structural Differences : Replaces the dimethylsulfamoyl group with a hexyloxy chain and substitutes isobutyl with 4-isopropylbenzyl.

Comparison Table 2: Tetrahydrothiophen-Containing Benzamides

Mechanistic and Pharmacokinetic Considerations

- Sulfamoyl vs.

- Tetrahydrothiophen Dioxide : The 1,1-dioxide group may enhance solubility via polar interactions, contrasting with aromatic heterocycles (e.g., thiazole in Compound 50), which prioritize target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。